1,3-Diphenylisobenzothiophene
Overview
Description
1,3-Diphenylisobenzothiophene is a chemical compound with the molecular formula C20H14S. It is used in various applications, including as a building block in heterocyclic compounds . It is also used as a fluorescent probe for the detection of superoxide anion radical (O2-) inside the membrane lipid layer by DPBF fluorescence quenching method .
Scientific Research Applications
1. Photophysical and Photochemical Properties
- Photolysis of 1,3-diphenylisobenzothiophene derivatives leads to the formation of triplet states characterized by IR, UV/vis, and EPR spectroscopy. These triplet states are significant in understanding the photophysical and photochemical properties of these compounds (DePinto et al., 2007).
2. Synthesis and Properties of Polymers
- This compound derivatives are used in synthesizing poly(p-phenylenevinylene) derivatives. These polymers exhibit properties like solubility in organic solvents and photoluminescence, making them potential candidates for applications in light-emitting materials (Mikroyannidis et al., 2004).
3. Construction of Multifunctional Compounds
- The reaction of this compound-based 1,3-dipoles with electron-deficient alkenes and alkynes provides an efficient strategy for constructing multifunctional dihydroselenophenes and selenopheno[2,3-b]pyrazines. This showcases the versatility of this compound derivatives in organic synthesis (Zhang & Cheng, 2009).
4. Catalyst in Organometallic Reactions
- This compound compounds have been used in organometallic chemistry, particularly in reactions involving the activation of carbon-sulfur bonds. This application is crucial in understanding and developing new catalytic processes (Oster et al., 2010).
5. Application in Organic Light Emitting Diodes (OLEDs)
- Mixtures containing this compound derivatives have been used to develop highly efficient OLEDs. These materials contribute to the creation of devices with high external quantum efficiency and stability, indicating their potential in advanced display and lighting technologies (Sun et al., 2016).
properties
IUPAC Name |
1,3-diphenyl-2-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXSNTYLVXFUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(S2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300326 | |
Record name | 1,3-Diphenylisobenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16587-39-6 | |
Record name | 1,3-Diphenylisobenzothiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diphenylisobenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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